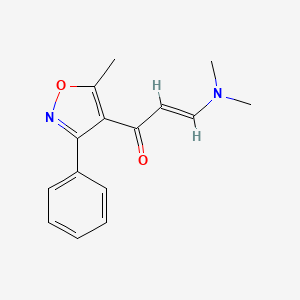

3-(Dimethylamino)-1-(5-methyl-3-phenyl-4-isoxazolyl)-2-propen-1-one

説明

The compound "3-(Dimethylamino)-1-(5-methyl-3-phenyl-4-isoxazolyl)-2-propen-1-one" is a chemical that appears to be related to various research studies focusing on the synthesis and structural analysis of organic compounds containing the dimethylamino functional group. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar structures and functionalities that can offer insights into the nature of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve the desired product. For instance, one study describes a one-pot reaction to synthesize a 3-oxazoline derivative, which is structurally similar to the isoxazole moiety in the target compound . The process involves the transformation of a stable benzoin into a less stable isomer, followed by reactions with 2-propanone and NH3. The synthesis yields various by-products, indicating the complexity and sensitivity of such reactions to different conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using techniques such as X-ray crystallography. For example, the study of a thiazole derivative reveals the planarity of the dimethylamino propenone unit and its dihedral angle with the thiazole ring, which could be analogous to the isoxazole ring in the target compound . The configuration of double bonds and the overall geometry of the molecule are crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

Chemical reactions involving the dimethylamino group and adjacent functionalities have been explored. For instance, the oxazoline compound mentioned earlier can undergo a transformation where the oxygen atom in the ring is replaced by sulfur, yielding a thiazoline derivative . This indicates the potential for the target compound to participate in similar reactions, where the isoxazole ring might be modified or participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethylamino groups and heterocyclic rings have been studied to understand their behavior in different phases and their supramolecular architecture. For example, the study of dimethylaminomethylidene thiazolones highlights the existence of these compounds in the amino tautomeric form in both solid and liquid phases, which could suggest similar properties for the target compound . Intermolecular interactions, such as hydrogen bonding and pi interactions, play a significant role in the crystal packing and stability of these molecules.

科学的研究の応用

Antimicrobial Activity

3-(Dimethylamino)-1-(5-methyl-3-phenyl-4-isoxazolyl)-2-propen-1-one, a compound related to pyrazole derivatives, has been studied for its antimicrobial properties. Research indicates that compounds with a similar structure show promising antibacterial and antifungal activities (Swarnkar, Ameta, & Vyas, 2014).

Synthesis of Heterocyclic Systems

This compound is utilized in the synthesis of various heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 5H-thiazolo[3,2-a]pyrimidin-5-ones, demonstrating its versatility as a reagent in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Isoxazol-5-one Derivatives

Research on isoxazol-5-one derivatives, to which this compound is structurally related, has revealed applications in organic synthesis and pharmaceuticals. These derivatives have been synthesized and studied for their planar structure and potential pharmaceutical applications (Cheng, Wang, Liu, & Zhang, 2009).

Synthesis of Dihydropyridine Derivatives

The compound is used in the preparation of dihydropyridine derivatives, indicating its role in the synthesis of compounds with potential therapeutic applications. These derivatives have been synthesized with varying yields and explored for their pharmacological properties (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).

Photochromic Chromenes

In the study of photochromic chromenes, this compound and its derivatives have been used to investigate the effects of additional methyl groups on reactivity and photochromic properties. These studies are significant in the field of photochemistry and materials science (Zwanenburg & Maas, 2010).

Chemosensor Development

The compound has been utilized in developing a fluorescent chemosensor for detecting Fe+3 ions. This application is particularly relevant in analytical chemistry for metal ion detection (Singh, Sindhu, & Khurana, 2014).

Synthesis of Polyfunctional Heterocyclic Systems

Research also demonstrates its use in synthesizing polyfunctional heterocyclic systems, highlighting its role in the development of multifaceted organic compounds with potential applications in medicinal chemistry (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Photo-Antiproliferative Activity

Studies have explored the photo-antiproliferative activities of quinolinone derivatives synthesized from this compound, underscoring its potential in the development of phototherapeutic agents (Chimichi, Boccalini, Hassan, Viola, Dall'acqua, & Curini, 2006).

特性

IUPAC Name |

(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-14(13(18)9-10-17(2)3)15(16-19-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEBLADLOVVSEZ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324731 | |

| Record name | (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729255 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one | |

CAS RN |

265125-00-6 | |

| Record name | (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

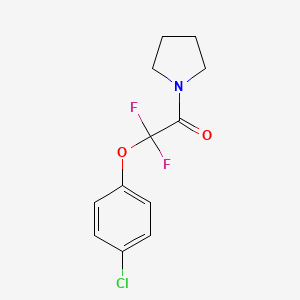

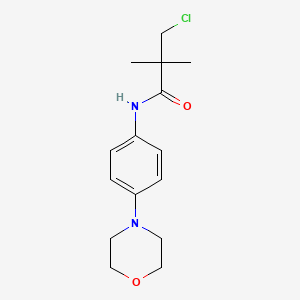

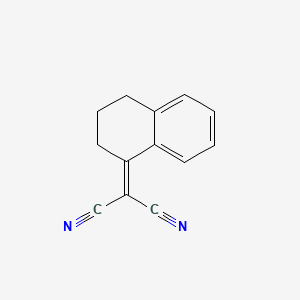

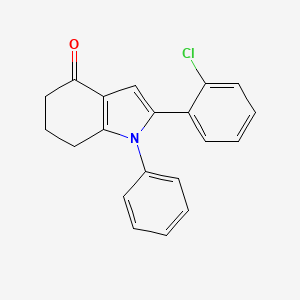

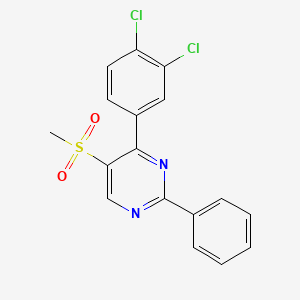

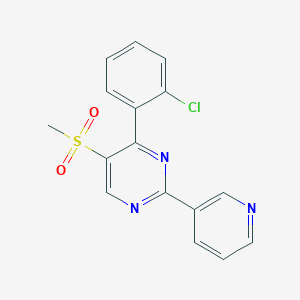

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)

![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)

![2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B3034910.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)

![5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3034916.png)

![5-[2-Amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3034917.png)

![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)

![3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3034923.png)